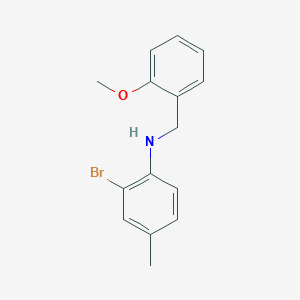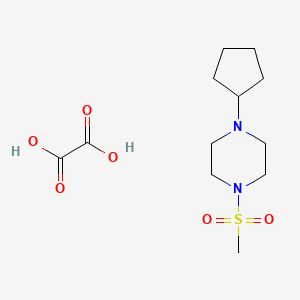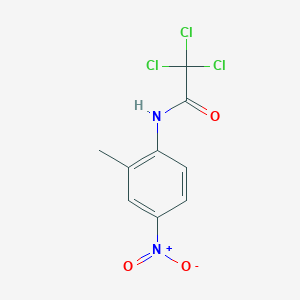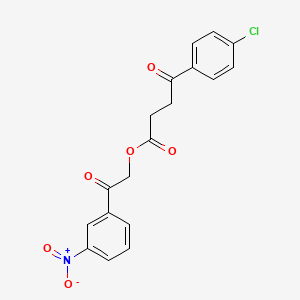![molecular formula C20H22ClN3O B5125095 N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine involves the inhibition of the histamine H3 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. By inhibiting this receptor, this compound increases the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent and selective inhibition of the histamine H3 receptor, which results in increased neurotransmitter release and improved cognitive function. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine is its potency and selectivity for the histamine H3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its potential off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine. One area of interest is the development of more potent and selective compounds that target the histamine H3 receptor for the treatment of cognitive disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its potential off-target effects. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound for the treatment of cognitive disorders.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of cognitive disorders. Its potent and selective inhibition of the histamine H3 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, further studies are needed to evaluate its safety and efficacy for clinical use.
Synthesis Methods
The synthesis of N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine involves a multi-step process that includes the reaction of 2-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form 3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole. This intermediate is then reacted with formaldehyde and 2-propanamine to yield the final product.
Scientific Research Applications
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent and selective inhibition of the histamine H3 receptor, which is involved in the regulation of neurotransmitter release and cognitive function. This makes it a promising candidate for the treatment of various cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O/c1-14(2)22-12-15-13-24(16-8-10-17(25-3)11-9-16)23-20(15)18-6-4-5-7-19(18)21/h4-11,13-14,22H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRHSLVXZOLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5125030.png)

![2-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonyl}benzoic acid](/img/structure/B5125048.png)

![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![17-(2,4-dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5125084.png)

![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)